N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of “N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide” is complex, with a total of 45 bonds, including 25 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis
Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They play a significant role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Scientific Research Applications
Crystal Structure Analysis
- N,N-dimethyl 5-(methylthio)-2-thioxo-1,3-dithiole-4-carboxamide and N-(p-methoxy-phenyl)-N-methyl 5-(methylthio)-2-thioxo-1,3-dithiole-4-carboxamide have been studied for their crystal structures, showcasing differences in conformational behavior due to the nature of the substituents at the nitrogen atom. These findings are relevant for understanding molecular arrangements and chemical interactions (Heinemann, Dölling, & Hartung, 1995).
Synthesis and Cytotoxic Activity
- Mono- and dimeric N-methylquindoline carboxamides have been synthesized and evaluated for cytotoxic activity, indicating structure-activity relationships with potential for developing cancer treatments (Chen et al., 2002).
Insecticidal Activity
- N-tert-butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide analogues have been synthesized, showing high insecticidal activities, offering a potential for agricultural applications (Sawada et al., 2003).
Diuretic Activity
- N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides were synthesized and showed promising diuretic activity, relevant in medical research for managing fluid balance (Yar & Ansari, 2009).
Organic Impurity Profiling
- Research on the synthesis of methylone from catechol highlights the importance of organic impurity profiling in understanding synthetic pathways and chemical profiles of compounds (Heather et al., 2017).
Steric Effects on Pharmacologic Effects
- Studies on 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane and its analogues provide insights into the steric effects on pharmacologic activities, essential for drug design (Nichols & Kostuba, 1979).
Anticonvulsant Applications
- Synthesis of stiripentol analogues and their evaluation as anticonvulsants demonstrate the potential of these compounds in treating seizures (Aboul-Enein et al., 2012).
properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-15-8-13(3-5-16(15)21(12)2)10-20-19(22)14-4-6-17-18(9-14)24-11-23-17/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKARJNYMITDEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide |
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